molecular formula C98H138N24O33 B2866059 H-DL-Phe-DL-Pro-DL-Arg-DL-Pro-Gly-Gly-Gly-Gly-DL-Asn-Gly-DL-Asp-DL-Phe-DL-Glu-DL-Glu-xiIle-DL-Pro-DL-Glu-DL-Glu-DL-Tyr-DL-Leu-OH CAS No. 1191386-55-6

H-DL-Phe-DL-Pro-DL-Arg-DL-Pro-Gly-Gly-Gly-Gly-DL-Asn-Gly-DL-Asp-DL-Phe-DL-Glu-DL-Glu-xiIle-DL-Pro-DL-Glu-DL-Glu-DL-Tyr-DL-Leu-OH

Cat. No.: B2866059
CAS No.: 1191386-55-6
M. Wt: 2180.317
InChI Key: OIRCOABEOLEUMC-ONGBENNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This synthetic peptide features a complex sequence with alternating D- and L-amino acids (denoted as "DL"), including non-standard modifications such as xiIle. The inclusion of multiple glycine residues (Gly-Gly-Gly-Gly) suggests structural flexibility, while DL-configurations may enhance proteolytic stability compared to L-amino acid-only peptides . Such design strategies are common in therapeutic peptides to balance bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[1-[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,82-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCOABEOLEUMC-ONGBENNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H138N24O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-DL-Phe-DL-Pro-DL-Arg-DL-Pro-Gly-Gly-Gly-Gly-DL-Asn-Gly-DL-Asp-DL-Phe-DL-Glu-DL-Glu-xiIle-DL-Pro-DL-Glu-DL-Glu-DL-Tyr-DL-Leu-OH is a synthetic peptide composed of various amino acids, including both D- and L-forms. This unique combination of amino acids can significantly influence its biological activity, making it a subject of interest in biochemical research.

Structural Characteristics

The structure of this peptide consists of multiple amino acids linked by peptide bonds. The presence of both D- and L-amino acids may lead to different biological properties compared to peptides composed solely of L-amino acids. The arrangement and sequence of these amino acids are critical for determining the peptide's function and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Some studies suggest that peptides with similar structures can act as neurotransmitters or neuromodulators, influencing cognitive functions and pain perception .
  • Receptor Interaction : The compound may interact with specific receptors in the body, leading to various physiological responses. For example, peptides that include arginine are often involved in signaling pathways related to vascular functions and immune responses .
  • Analgesic Properties : Research indicates that certain sequences within peptides can retain analgesic activity, similar to opioid peptides. This suggests potential applications in pain management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this peptide, a comparison with structurally similar compounds can be insightful:

Compound NameCompositionKey Features
H-Lys-Ala-Cys-Pro-Arg-Gly-NH2Lysine, Alanine, Cysteine, Proline, Arginine, GlycineKnown for its role in protein folding and cellular signaling
H-Tyr-Phe-Cys-Pro-Arg-Gly-NH2Tyrosine, Phenylalanine, Cysteine, Proline, Arginine, GlycineEnhances hydrophobic interactions due to aromatic side chains
H-Asp-Glu-Cys-Pro-Arg-Gly-NH2Aspartic Acid, Glutamic Acid, Cysteine, Proline, Arginine, GlycineInvolved in neurotransmission and cellular communication

The unique combination of amino acids in H-DL-Phe-DL-Pro-DL-Arg... allows it to potentially exhibit distinct biochemical properties not found in these other compounds.

Case Studies and Research Findings

  • Cognitive Function : A study indicated that D-amino acids contribute significantly to cognitive functions and could serve as biomarkers for dementia risk . Although this specific peptide has not been directly linked to cognitive studies, its structural components suggest potential relevance.
  • Pain Management : Research on opioid peptides has shown that short fragments can maintain significant analgesic activity. This implies that similar sequences within H-DL-Phe... may also exhibit pain-relieving properties .
  • Vascular Effects : Studies have shown that peptides containing arginine can influence vascular functions by acting on nitric oxide pathways . This could point to a broader role for H-DL-Phe... in cardiovascular health.

Comparison with Similar Compounds

Structural and Functional Analysis

The following peptides are structurally or functionally relevant for comparison:

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)
  • Sequence/Modifications: Shorter sequence (14 residues) with all L-amino acids.
  • Function : Acts as a thrombin receptor agonist in human mesangial cells, mimicking thrombin’s biochemical effects (e.g., phospholipid metabolism, cytosolic calcium elevation) without proteolytic activity .
  • Key Differences: Unlike the main peptide, SFLL lacks DL-configurations or non-standard residues, relying on natural L-amino acids for receptor specificity. This limits its stability but ensures high receptor affinity. The main peptide’s DL-amino acids and xiIle may reduce receptor binding efficiency while improving pharmacokinetics .
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
  • Sequence/Modifications : Shares DL-configurations and xi-modifications (xiIle, xiThr).
  • Key Differences : The absence of repetitive glycine motifs and the inclusion of xiThr highlight divergent design priorities—possibly favoring compact structure over flexibility compared to the main peptide .
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
  • Sequence/Modifications: Mixed L/DL-amino acids and a C-terminal amide group.
  • Function : Used in research for receptor-binding studies (unspecified target). The amide terminus enhances resistance to carboxypeptidases.
  • Key Differences: The main peptide’s free carboxyl terminus may facilitate faster clearance but allows for carboxyl-terminal modifications. Both peptides use DL-amino acids (e.g., DL-Pro) to balance stability and activity .

Comparative Table

Feature Main Peptide SFLL H-DL-Lys...Phe-OH H-Lys-Pro...Met-NH2
Length 25 residues 14 residues 14 residues 12 residues
DL-Amino Acids Multiple (Phe, Pro, Arg, Asn, Asp, Glu, Tyr, Leu) None (all L-amino acids) Multiple (Lys, Tyr, Glu, Asn, etc.) DL-Pro
Non-Standard Mods xiIle None xiIle, xiThr None
Key Motifs Gly-Gly-Gly-Gly, multiple acidic/basic residues Arg-Asn-Pro-Asn-Asp (thrombin mimic) Compact sequence with xi-modifications C-terminal amide, Arg-Phe-Tyr motif
Stability High (DL-amino acids, glycine flexibility) Moderate (L-amino acids) High (xi-modifications) Moderate (amide terminus)
Functional Focus Unspecified, likely receptor modulation or drug delivery Thrombin receptor agonism Unspecified, structural mimicry Receptor-binding studies

Research Findings

Structural Flexibility : The Gly-Gly-Gly-Gly motif in the main peptide may enhance conformational adaptability, aiding in interactions with diverse targets—a feature absent in shorter, rigid peptides like SFLL .

Functional Mimicry: Both SFLL and the main peptide demonstrate strategies to mimic natural ligands (e.g., thrombin or endogenous peptides) while avoiding undesired effects (e.g., proteolysis) .

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